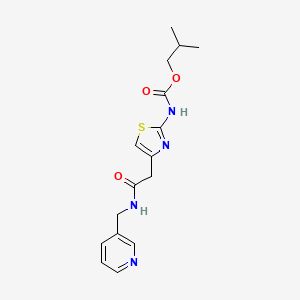![molecular formula C20H18N2OS B2435945 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899910-38-4](/img/structure/B2435945.png)
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as BPDZT, is a heterocyclic compound that has been extensively studied for its biological and chemical properties. This compound has been shown to possess a wide range of applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. BPDZT is a complex molecule that is synthesized using various methods, and its mechanism of action is still being explored.
Applications De Recherche Scientifique
Chemical Reactions and Structural Analysis
- Spiro Heterocyclization Reactions: This compound undergoes spiro heterocyclization reactions with various enamines, leading to the formation of complex heterocyclic structures with potential applications in medicinal chemistry and organic synthesis (Silaichev et al., 2013); (Bannikova et al., 2007).
- Molecular Structure Elucidation: The crystalline and molecular structures of various derivatives have been studied using X-ray analysis, providing insights into the molecular architecture and potential for further modifications (Silaichev et al., 2012); (Racheva et al., 2008).
Photoreactivity Studies
- Photochemical Stability and Reactivity: Research has shown that derivatives of this compound exhibit interesting photochemical properties. For instance, stability against irradiation in specific conditions and reactivity in certain solvents have been observed, which could be relevant for photochemical applications (Schönberg et al., 1980).
Tautomeric Forms and Spectroscopic Studies
- Tautomeric Forms and Spectroscopy: The compound exhibits different tautomeric forms in solid state and solution, as studied through IR and NMR spectroscopy. This phenomenon, termed "desmokatatropy," is significant in understanding the chemical behavior in various environments (Enchev et al., 2017).
Potential Pharmacological Applications
- Anticonvulsant Properties: Derivatives of this compound have been investigated for their potential as anticonvulsant agents. The study of structure-property relationships has revealed insights into their pharmacological potential and the influence of different substituents on their activity (Lazić et al., 2017).
Antimicrobial Studies
- Antimicrobial Activity: Certain derivatives have shown promise in antimicrobial studies. This includes the assessment of antibacterial and antifungal properties, potentially leading to new therapeutic agents (Gondhani et al., 2013); (Rajanarendar et al., 2010).
Chemokine Receptor Antagonism
- CCR8 Antagonists: Derivatives of this compound are being explored as CCR8 antagonists, indicating potential applications in treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).
Propriétés
IUPAC Name |
phenyl-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-18(16-11-5-2-6-12-16)22-19(24)17(15-9-3-1-4-10-15)21-20(22)13-7-8-14-20/h1-6,9-12H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTGNMCCXLYYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

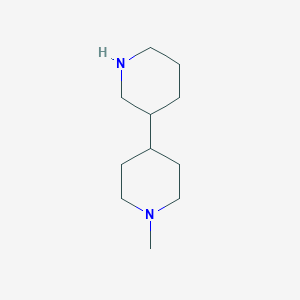
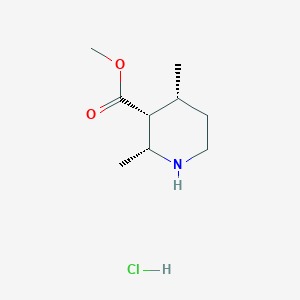
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2435866.png)
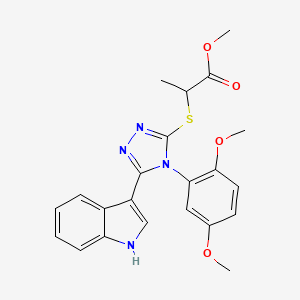
![tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate](/img/structure/B2435868.png)
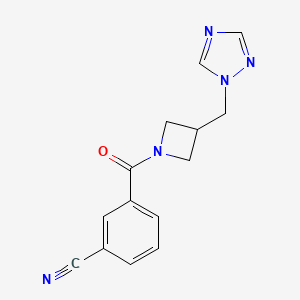
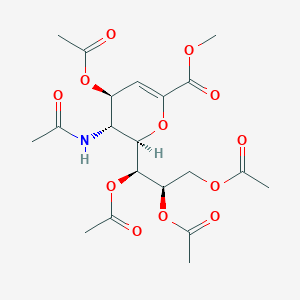
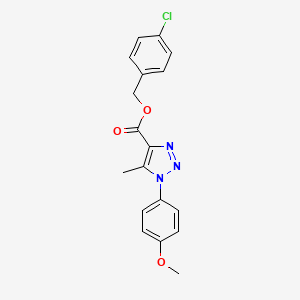

![3-chloro-N-{2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitrovinyl}aniline](/img/structure/B2435877.png)
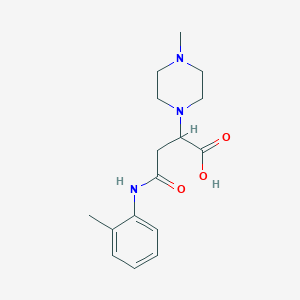
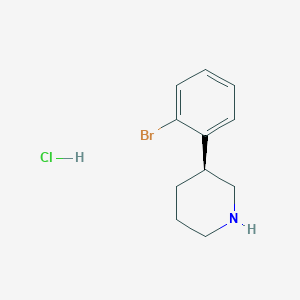
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2435882.png)
